molecular formula C4H8O2S2 B1260720 1lambda~6~,4-Dithiane-1,1-dione CAS No. 139408-38-1

1lambda~6~,4-Dithiane-1,1-dione

Cat. No.: B1260720
CAS No.: 139408-38-1
M. Wt: 152.2 g/mol
InChI Key: JYTXEYHYTZOGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1lambda~6~,4-Dithiane-1,1-dione is a sulfur-containing heterocyclic compound. It is a derivative of dithiane, which is a six-membered ring containing two sulfur atoms. The compound is known for its unique chemical properties and reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1lambda~6~,4-Dithiane-1,1-dione can be synthesized through various methods. One common approach involves the oxidation of 1,4-dithiane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques .

Industrial Production Methods

In an industrial setting, the production of 1lambda6,4-Dithiane-1,1-dione may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1lambda~6~,4-Dithiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1lambda~6~,4-Dithiane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1lambda6,4-Dithiane-1,1-dione involves its reactivity with various chemical species. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atoms play a crucial role in stabilizing reaction intermediates and facilitating chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1lambda~6~,4-Dithiane-1,1-dione is unique due to its specific ring structure and oxidation state, which confer distinct reactivity and stability compared to other dithiane derivatives .

Properties

CAS No.

139408-38-1

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

1,4-dithiane 1,1-dioxide

InChI

InChI=1S/C4H8O2S2/c5-8(6)3-1-7-2-4-8/h1-4H2

InChI Key

JYTXEYHYTZOGGQ-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CCS1

Canonical SMILES

C1CS(=O)(=O)CCS1

Synonyms

1,4-dithiacyclohexane 1,1-dioxide
1,4-dithiane sulfone

Origin of Product

United States

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